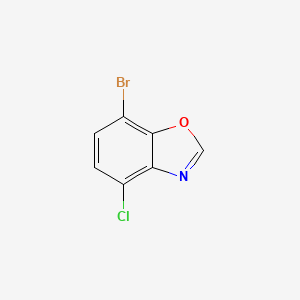

7-Bromo-4-chloro-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOUJORUCABTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Benzoxazole Core As a Prominent Heterocyclic Scaffold in Organic Chemistry

Benzoxazoles are a significant class of heterocyclic compounds that feature a benzene (B151609) ring fused to an oxazole (B20620) ring. rsc.orgresearchgate.net This aromatic structure is planar and possesses unique electronic properties that make it a valuable component in a variety of chemical applications. rsc.org The benzoxazole (B165842) scaffold is found in numerous naturally occurring compounds and serves as a fundamental building block in the synthesis of a wide array of organic molecules. core.ac.ukresearchgate.net Its versatile nature allows for extensive functionalization, meaning various chemical groups can be attached to the core structure, leading to a diverse range of derivatives with distinct properties. rsc.orgresearchgate.net

In the realm of organic chemistry, benzoxazoles are recognized for their utility as starting materials in the development of new drugs and agrochemicals. core.ac.uk They are also employed as chiral auxiliaries in asymmetric synthesis, as fluorescent whitening agents, and as ligands in catalysis. core.ac.uk The stability of the benzoxazole ring, combined with its capacity for modification, makes it a favored scaffold for researchers exploring new chemical entities with specific functions. researchgate.netglobalresearchonline.net

Strategic Importance of Halogen Substitution in Chemical Synthesis and Molecular Design

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into a molecular structure is a widely used strategy in chemical synthesis and molecular design. This process, known as halogenation, can significantly alter the physicochemical properties of a molecule, including its reactivity, stability, and biological activity. ump.edu.plresearchgate.net Halogen substitution is a key tactic for fine-tuning the characteristics of a compound to achieve desired outcomes. researchgate.net

One of the primary advantages of halogenation is its ability to influence intermolecular interactions. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can affect how a molecule binds to a biological target. ump.edu.plulisboa.pt This can lead to enhanced therapeutic activity and a beneficial impact on a drug's metabolism and duration of action. ump.edu.pl Furthermore, the presence of halogens can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

In materials science, halogen substitution is employed to modify the electronic and optical properties of organic materials. For example, it can be used to develop new materials for organic light-emitting diodes (OLEDs) and solar cells. researchgate.netrsc.org The strategic placement of halogens can also create "hotspots" for further chemical reactions, providing a handle for the synthesis of more complex molecules. rsc.org

Current Research Landscape Pertaining to 7 Bromo 4 Chloro 1,3 Benzoxazole and Its Analogues

Precursor-Based Strategies for 1,3-Benzoxazole Ring Assembly

The construction of the 1,3-benzoxazole core is a fundamental step in the synthesis of its derivatives. Various strategies have been developed that rely on the selection of appropriate precursors to build the heterocyclic ring system.

Cyclocondensation Reactions of Ortho-Aminophenols with Carbonyl Precursors

A widely employed and versatile method for synthesizing the benzoxazole scaffold is the cyclocondensation of ortho-aminophenols with a variety of carbonyl-containing compounds. nih.govrsc.org This approach offers a straightforward route to the desired heterocyclic system. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the benzoxazole ring. nih.gov

A range of carbonyl precursors can be utilized in these reactions, including:

Aldehydes: Aromatic and aliphatic aldehydes readily react with ortho-aminophenols. rsc.org Catalysts such as nickel(II) complexes, potassium ferrocyanide, and strontium carbonate have been shown to promote this transformation under various conditions, including solvent-free grinding and heating. rsc.org

Carboxylic Acids and Derivatives: Carboxylic acids, acid chlorides, and esters can also serve as the one-carbon source for the benzoxazole ring. nih.govrsc.org These reactions often require activating agents or harsher conditions, such as high temperatures or the use of strong acids like polyphosphoric acid (PPA). researchgate.net

β-Diketones: The use of β-diketones in the presence of a Brønsted acid and a copper(I) catalyst allows for the synthesis of 2-substituted benzoxazoles. This method tolerates a variety of substituents on the ortho-aminophenol ring. organic-chemistry.org

The choice of carbonyl precursor and reaction conditions can be tailored to achieve desired substitution patterns on the resulting benzoxazole.

Oxidative Cyclization Protocols in Benzoxazole Formation

Oxidative cyclization represents another important strategy for the formation of the benzoxazole nucleus. researchgate.netorganic-chemistry.org These methods often involve the in situ generation of a reactive intermediate that undergoes cyclization under oxidative conditions.

One notable example involves the reaction of 2-aminophenols with alkenes in the presence of elemental sulfur. acs.orgorganic-chemistry.org In this process, the alkene serves as a one-carbon donor, and elemental sulfur acts as the oxidant, promoting the cyclization to form the benzoxazole ring under mild, and even solvent-free, conditions. organic-chemistry.org This method is considered to have high atom economy. acs.orgorganic-chemistry.org

Other oxidative systems have also been developed. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in combination with an aqueous micellar medium has been shown to facilitate the cyclization of aminophenols and benzaldehydes. thieme-connect.com Additionally, metal-free oxidative cyclization of catechols with primary amines using DDQ or molecular oxygen provides an alternative route to benzoxazoles. researchgate.net

Regioselective Introduction of Halogen Substituents on the Benzoxazole Nucleus

The precise placement of halogen atoms on the benzoxazole core is crucial for modulating the biological activity and physicochemical properties of the final compound. Therefore, the development of regioselective halogenation techniques is of significant interest.

Targeted Bromination Techniques

Achieving regioselective bromination of the benzoxazole nucleus requires careful control of the reaction conditions and the choice of brominating agent. While direct bromination of the benzoxazole ring can be challenging due to multiple reactive sites, specific strategies have been developed.

For the synthesis of 7-bromo-substituted benzoxazoles, a common approach involves starting with a pre-brominated precursor, such as a 2-amino-6-bromophenol, which then undergoes cyclization as described in section 2.1. Another strategy involves the directed ortho-metalation of a suitably substituted benzoxazole, followed by quenching with a bromine source.

Recent advancements have focused on developing more direct and selective methods. For example, iron(III)-catalyzed bromination has been reported as a regioselective method. smolecule.com The use of N-bromosuccinimide (NBS) is a common method for bromination, and the reaction conditions can be tuned to favor specific isomers. sci-hub.sedntb.gov.ua For instance, the use of dimethylformamide (DMF) as a solvent has been shown to significantly improve the C-4/C-2 bromination ratio in oxazoles. acs.org

Controlled Chlorination Procedures

Similar to bromination, the controlled introduction of chlorine atoms onto the benzoxazole ring is a key synthetic challenge. The reactivity of the benzoxazole nucleus towards electrophilic chlorination can lead to a mixture of products if not properly controlled.

One approach to achieve selective chlorination involves the use of a chlorinating agent in the presence of an acidic catalyst. For example, the reaction of a benzoxazole with a chlorinating agent like chlorine gas or phosphorus pentachloride in the presence of a Lewis acid such as iron(III) chloride or aluminum trichloride (B1173362) can lead to the formation of chlorinated benzoxazoles. google.comgoogle.com The reaction conditions, including the temperature and the stoichiometry of the chlorinating agent, can be adjusted to favor either monochlorination or dichlorination. google.com For instance, chlorination of 6-chlorobenzoxazole can yield 2,6-dichlorobenzoxazole. google.comgoogle.com

Green Chemistry Principles Applied to Benzoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzoxazoles to develop more sustainable and environmentally friendly processes. rsc.orgbohrium.comrsc.org This involves the use of greener solvents, reusable catalysts, and more energy-efficient reaction conditions.

Several green methodologies for benzoxazole synthesis have been reported:

Aqueous Reaction Media: Performing the cyclization reaction in water or aqueous micellar solutions can significantly reduce the use of volatile and toxic organic solvents. thieme-connect.comrsc.org For example, the one-step synthesis of benzoxazole-2-thiols has been achieved in water using tetramethylthiuram disulfide. rsc.org

Reusable Catalysts: The development of heterogeneous and reusable catalysts is a key aspect of green chemistry. Examples include samarium triflate, zinc sulfide (B99878) (ZnS) nanoparticles, and imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles. organic-chemistry.orgbohrium.comajgreenchem.com These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. bohrium.com

Solvent-Free and Energy-Efficient Conditions: Conducting reactions under solvent-free conditions, often facilitated by techniques like grinding or sonication, minimizes solvent waste. rsc.orgbohrium.com The use of ultrasound irradiation can also lead to faster reaction times and higher yields compared to conventional heating. bohrium.com Life cycle assessment (LCA) studies have demonstrated that continuous flow chemistry approaches can significantly reduce the environmental impact of benzoxazole synthesis compared to traditional batch processes by lowering energy consumption and solvent load. rsc.org

The application of these green chemistry principles not only makes the synthesis of benzoxazoles more sustainable but also often leads to improved efficiency and simplified purification procedures. ajgreenchem.com

Aqueous Micellar Media and In-Water Reaction Environments

The use of water as a solvent aligns with the principles of green chemistry, offering an inexpensive, non-toxic, and sustainable medium for organic synthesis. thieme-connect.com However, the poor solubility of many organic substrates in water presents a significant challenge. thieme-connect.com To overcome this, reactions are often conducted "in-water" using surfactants to create micellar media, which can solubilize non-polar reactants and promote reactivity. thieme-connect.com

Research has demonstrated the successful synthesis of various benzoxazoles in aqueous micellar environments, which can yield comparable results to conventional organic solvents. thieme-connect.comresearchgate.net A notable example is the preparation of a complex chlorinated benzoxazole intermediate, which was achieved by reacting the corresponding aminophenol and benzaldehyde (B42025) derivatives in an aqueous solution of Triton X-100. thieme-connect.comthieme-connect.com The reaction proceeds at room temperature, followed by the addition of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to facilitate the final cyclization. thieme-connect.com This "in-water" approach is applicable to a wide array of benzoxazoles with different substitution patterns and avoids the hazardous waste associated with traditional methods. thieme-connect.comresearchgate.net Other catalytic systems, such as samarium triflate, have also been effectively used in aqueous media for the condensation of o-aminophenols and aldehydes, highlighting the versatility of water-based synthesis. organic-chemistry.org

A novel four-component reaction has been developed for synthesizing benzoxazoles in water, where water itself acts as the oxygen source for the benzoxazole skeleton. researchgate.net This method uses aldehydes, benzo-1,2-quinones, and hydroxylamine (B1172632) hydrochloride as the nitrogen source, proceeding through a C-H amination strategy. researchgate.net

Table 1: Examples of Benzoxazole Synthesis in Aqueous Media

| Reactants | Catalyst/Surfactant | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminophenol (B121084), Benzaldehyde | Triton X-100 (5 wt% aq) / DDQ | Room Temperature, 1 h then 5 min | Fair to Excellent | thieme-connect.com |

| 2-Aminophenol, Aldehydes | Samarium Triflate | Mild Conditions | Good | organic-chemistry.org |

| Aldehydes, Benzo-1,2-quinones, Hydroxylamine HCl | None | 60 °C, 12 h | Good | researchgate.net |

| Benzoxazole, Secondary Amines | Copper Catalyst | Water | Effective | researchgate.net |

Solvent-Free and Mechanochemical Approaches

Solvent-free and mechanochemical methods represent a significant step forward in sustainable chemistry by minimizing or eliminating the use of volatile organic solvents. These techniques often lead to shorter reaction times, simpler work-up procedures, and unique reactivity not observed in solution-phase synthesis. oup.comrsc.org

Mechanochemical synthesis, typically performed in a ball mill, uses mechanical energy to initiate chemical reactions between solid reactants. oup.com This method has been successfully applied to the one-pot synthesis of 2-anilinobenzoxazoles from anilines, carbon disulfide, and 2-aminophenol under solvent-free conditions. oup.com The reaction is notable for not requiring the isolation of the isothiocyanate intermediate and for its short duration. oup.com

ZnO nanoparticles have been identified as an effective catalyst for the mechanochemical synthesis of benzoxazoles, benzimidazoles, and benzothiazoles. beilstein-journals.orgnih.gov The reaction between various 2-aminophenols and aldehydes proceeds efficiently within 30 minutes of milling at 600 rpm, affording the desired products in high yields (79–94%). beilstein-journals.orgnih.gov Similarly, sustainable methods for synthesizing 2-(3,4-disubstituted phenyl)benzoxazole derivatives have been developed using mechanochemical reactions, often showing yields comparable to or higher than conventional methods. mdpi.com

Solvent-free synthesis can also be achieved through thermal conditions, often with catalytic assistance. The condensation of 2-aminophenol with aromatic aldehydes to form 2-arylbenzoxazoles has been accomplished using a reusable Brønsted acidic ionic liquid gel as a catalyst at 130 °C, achieving yields up to 98%. nih.govacs.org Another approach utilizes Fe3O4@SiO2-SO3H nanomagnetic particles as a recyclable heterogeneous catalyst at a lower temperature of 50 °C. ajchem-a.com

Table 2: Comparison of Solvent-Free and Mechanochemical Benzoxazole Syntheses

| Method | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Mechanochemical | Anilines, CS₂, 2-Aminophenol | Ball-milling, solvent-free | Good | oup.com |

| Mechanochemical | 2-Aminophenols, Aldehydes | ZnO nanoparticles, 600 rpm, 30 min | 79-94% | beilstein-journals.orgnih.gov |

| Solvent-Free (Thermal) | 2-Aminophenol, Aldehydes | Brønsted acidic ionic liquid gel, 130 °C, 5 h | 85-98% | rsc.org |

| Solvent-Free (Thermal) | 2-Aminophenol, Aromatic Aldehydes | Fe₃O₄@SiO₂-SO₃H, 50 °C | High | ajchem-a.com |

Catalytic Systems and Their Impact on Benzoxazole Synthesis Efficiency and Selectivity

The choice of catalyst is paramount in modern organic synthesis, directly influencing reaction rates, yields, and selectivity. The synthesis of the benzoxazole core, including derivatives like this compound, has benefited immensely from the development of novel catalytic systems.

Transition Metal-Catalyzed Transformations

Transition metals, particularly copper and palladium, are widely used to catalyze the formation of benzoxazoles due to their ability to facilitate key bond-forming steps. rsc.org These catalysts can lower the energy barrier for reactions like oxidation, reduction, and coupling. rsc.org

Copper-catalyzed methods are common for the intramolecular cyclization of ortho-haloanilides to form the benzoxazole ring. organic-chemistry.org For instance, N-(2-halophenyl)benzamides can be cyclized using copper(II) ferrite (B1171679) nanoparticles as a recyclable catalyst. organic-chemistry.org Copper catalysts are also effective in the direct C-H amination of benzoxazoles, using atmospheric oxygen as the oxidant, which enhances the sustainability of the process. beilstein-journals.org A recent microwave-assisted protocol using supported CuCl or CuCl₂ in acetonitrile (B52724) allows for the C-H amination of benzoxazoles without the need for additives. beilstein-journals.org

Palladium complexes are also highly effective. A palladium-catalyzed aminocarbonylation of aryl bromides with 2-aminophenols, followed by acid-mediated ring closure, provides a versatile route to 2-aryl and 2-styryl benzoxazoles. organic-chemistry.org Furthermore, a palladium-supported nanocatalyst has been employed for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes in the presence of O₂. rsc.org

Table 3: Selected Transition Metal-Catalyzed Syntheses of Benzoxazoles

| Catalyst | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Copper(II) Ferrite Nanoparticles | Intramolecular Cyclization | N-(2-halophenyl)benzamides | Recyclable magnetic catalyst | organic-chemistry.org |

| Supported CuCl/CuCl₂ | C-H Amination | Benzoxazoles, Amines | Microwave-assisted, additive-free | beilstein-journals.org |

| Palladium Complex | Aminocarbonylation/Cyclization | Aryl bromides, 2-Aminophenols | One-pot procedure, broad scope | organic-chemistry.org |

| [SMNP@GLP][Cl] (Pd-supported) | Oxidative Coupling | 2-Aminophenol, Aldehydes | Recyclable, good to excellent yields | rsc.org |

Applications of Nano- and Ionic Liquid Catalysts

In the quest for greener and more efficient synthetic protocols, nanocatalysts and ionic liquids have emerged as powerful alternatives to traditional systems. rsc.orgresearchgate.net

Nanocatalysts offer several advantages due to their high surface-area-to-volume ratio, which enhances reactivity and allows for lower catalyst loading. rsc.orgresearchgate.net They are often easily separated from the reaction mixture and can be reused for multiple cycles. rsc.org A variety of nanocatalysts have been developed for benzoxazole synthesis. For example, magnetic solid acid nanocatalysts like [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] have been used for the reaction of 2-aminophenol and aldehydes in water, affording high yields in short reaction times. rsc.org Similarly, Fe₃O₄@SiO₂-SO₃H nanoparticles have been used as an efficient and reusable catalyst under solvent-free conditions. ajchem-a.com Other systems include nano-ZnO and palladium complexes supported on dendronized amine polymers. rsc.orgresearchgate.net

Ionic liquids (ILs) are salts with low melting points that are valued as environmentally benign catalysts and solvents due to their low vapor pressure, non-flammability, and recyclability. bepls.com Brønsted acidic ionic liquids, either as gels or supported on magnetic nanoparticles, have proven to be highly effective catalysts for the condensation of 2-aminophenols with aldehydes to form benzoxazoles, often under solvent-free conditions. nih.govacs.orgrsc.orgnih.gov For example, a Brønsted acidic ionic liquid gel (BAIL gel) can catalyze the reaction to completion in 5 hours at 130 °C with high yields. nih.govacs.org Phosphonium-based acidic ionic liquids have also been used to prepare a wide range of 2-aryl benzoxazoles under solvent-free conditions. nih.gov Bis-ionic liquids, such as 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide, have been shown to effectively catalyze the synthesis of benzoxazoles from salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) at room temperature. tandfonline.com

Table 4: Nanocatalysts and Ionic Liquids in Benzoxazole Synthesis

| Catalyst Type | Specific Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Nanocatalyst | [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] | Water, reflux, 45 min | Recyclable, high yield, short reaction time | rsc.org |

| Nanocatalyst | Fe₃O₄@SiO₂-SO₃H | Solvent-free, 50 °C | Magnetically separable, reusable | ajchem-a.com |

| Nanocatalyst | Nano-ZnO | DMF, 100 °C | Operational simplicity | rsc.org |

| Ionic Liquid | Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130 °C, 5 h | Recyclable, high yields (85-98%) | nih.govacs.orgrsc.org |

| Ionic Liquid | [BDBDIm]Br | Solvent-free, room temp. | Mild conditions, excellent yields | tandfonline.com |

| Ionic Liquid | [triphenyl(butyl-3-sulfonyl) phosphonium (B103445) toluene (B28343) sulfonate] | Solvent-free, 100 °C | Recyclable, high yields (65-96%) | nih.gov |

Organocatalytic and Acid/Base Catalysis in Benzoxazole Formation

Beyond metal-based systems, organocatalysts and simple acid/base catalysis provide valuable and often more sustainable routes to benzoxazoles.

Organocatalysis involves the use of small, metal-free organic molecules to accelerate reactions. Eosin Y, an organic dye, has been employed as an effective photocatalyst for preparing benzoxazole derivatives from 2-aminophenol and aldehydes. nih.gov N-heterocyclic carbenes (NHCs) have also been shown to catalyze the intramolecular cyclization of aldimines (generated from 2-aminophenols and aldehydes) to yield 2-arylbenzoxazoles under mild conditions. organic-chemistry.org

Acid and base catalysis remains a cornerstone of benzoxazole synthesis. Various acids can be used to promote the condensation and cyclization steps. Samarium triflate, a Lewis acid, efficiently catalyzes the reaction in aqueous media. organic-chemistry.orgmdpi.com Polyphosphoric acid (PPA) is a classic reagent used for cyclization at elevated temperatures. rsc.org PEG-SO₃H, a recyclable polymeric acid catalyst, has been used for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and benzoic acids. arabjchem.org Recently, deep eutectic solvents like [CholineCl][oxalic acid] have been reported as cheap and efficient catalysts, particularly under microwave irradiation. mdpi.com

Heterogeneous base catalysts such as KF-Al₂O₃ are also highly effective, promoting the reaction between 2-aminophenol and acid derivatives at room temperature with high yields and excellent reusability. rsc.orgnih.gov

Table 5: Organocatalytic and Acid/Base Systems for Benzoxazole Synthesis

| Catalyst Type | Specific Catalyst | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Eosin Y | 2-Aminophenol, Aldehydes | MeCN or DMSO, light | Photocatalytic, metal-free | nih.gov |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | 2-Aminophenol, Aldehydes | Mild conditions | Metal-free, broad scope | organic-chemistry.org |

| Acid Catalyst | Samarium Triflate | 2-Aminophenol, Aldehydes | Aqueous medium | Green, reusable | organic-chemistry.orgmdpi.com |

| Acid Catalyst | [CholineCl][oxalic acid] | 2-Aminophenol, Benzaldehydes | Microwave irradiation | Low-cost, high yield | mdpi.com |

| Base Catalyst | KF-Al₂O₃ | 2-Aminophenol, Acid derivatives | Acetonitrile, room temp. | Heterogeneous, reusable, high yield | rsc.orgnih.gov |

Modern Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 7-Bromo-4-chloro-1,3-benzoxazole. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons on the aromatic ring provide insights into their electronic environment, which is influenced by the presence of the bromine and chlorine substituents, as well as the fused oxazole (B20620) ring. The coupling patterns between adjacent protons (spin-spin splitting) help to establish their relative positions on the benzoxazole (B165842) core.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The positions of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon atoms directly attached to the electronegative oxygen and nitrogen atoms of the oxazole ring, as well as those bonded to the halogen atoms, will exhibit characteristic chemical shifts. While specific spectral data for this compound is not widely published, data for related substituted benzoxazoles can provide expected ranges for chemical shifts. For example, in derivatives of 2-phenyl-1,3-benzoxazole, aromatic protons and carbons appear in distinct regions of the NMR spectra. rsc.orgjst.go.jprsc.org

Table 1: Representative NMR Data for Substituted Benzoxazoles

| Nucleus | Chemical Shift Range (ppm) | Multiplicity |

| ¹H | 7.0 - 8.5 | m (multiplet) |

| ¹³C | 100 - 165 | s (singlet) |

Note: This table represents typical chemical shift ranges for substituted benzoxazole derivatives and is for illustrative purposes. Actual values for this compound may vary.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula (C₇H₃BrClNO).

The presence of bromine and chlorine atoms is readily identified in the mass spectrum due to their characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive isotopic cluster for the molecular ion peak (M⁺) in the mass spectrum, which serves as a clear indicator of the presence of both halogens.

Electron ionization (EI) is a common technique that can cause fragmentation of the molecule. The analysis of these fragment ions provides additional structural information. For instance, the loss of a bromine or chlorine atom, or the fragmentation of the benzoxazole ring system, can be observed. Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules and can provide a strong signal for the protonated molecule ([M+H]⁺). ptfarm.plorientjchem.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Isotopic Pattern |

| [M]⁺ | 230.9 | Characteristic Br and Cl pattern |

| [M-Br]⁺ | 152.0 | Characteristic Cl pattern |

| [M-Cl]⁺ | 195.9 | Characteristic Br pattern |

Note: The m/z values are calculated based on the most abundant isotopes (⁷⁹Br and ³⁵Cl). The full isotopic pattern will show additional peaks.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will show characteristic absorption bands corresponding to the vibrations of the various bonds within the molecule.

Key expected vibrational frequencies include those for the C=N and C=C stretching vibrations of the benzoxazole ring system, typically observed in the 1650-1450 cm⁻¹ region. orientjchem.orgbiotech-asia.org The C-O-C stretching vibration of the oxazole ring will also produce a characteristic band. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The presence of the carbon-halogen bonds (C-Br and C-Cl) will give rise to absorptions in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| C=N Stretch | 1650 - 1550 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O-C Stretch | 1250 - 1050 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 700 - 500 |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods employed.

In HPLC, the compound is passed through a column packed with a stationary phase, and its retention time provides a measure of its interaction with the column material. jbarbiomed.com By using a suitable solvent system (mobile phase), the purity of the compound can be determined, with a single sharp peak indicating a high degree of purity. Different detector types, such as UV-Vis, can be used to monitor the elution of the compound.

Gas chromatography is suitable for volatile and thermally stable compounds. colostate.edu In GC, the compound is vaporized and passed through a column with a carrier gas. The retention time is dependent on the compound's boiling point and its interaction with the stationary phase of the column. GC can be coupled with a mass spectrometer (GC-MS) to provide both separation and identification of the components of a mixture.

The choice between HPLC and GC depends on the physical properties of this compound, such as its volatility and thermal stability. colostate.edu These techniques are crucial for quality control during the synthesis and purification processes.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. While no specific crystal structure for this compound is currently available in the public domain, the crystal structures of related bromo- and chloro-substituted benzoxazole derivatives have been reported. ptfarm.plresearchgate.net These studies confirm the planar nature of the benzoxazole ring system and provide detailed information on the geometric parameters of the molecules.

Computational and Theoretical Investigations of 7 Bromo 4 Chloro 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties such as molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO), DFT offers insights into a molecule's stability, reactivity, and spectroscopic signatures.

For benzoxazole (B165842) derivatives, DFT calculations are instrumental in understanding their chemical behavior. For instance, studies on related compounds involve optimizing the molecular geometry to find the most stable conformation. bohrium.comresearchgate.net The calculated frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) analysis is another key output of DFT calculations. The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule will interact with biological targets. bohrium.com For 7-Bromo-4-chloro-1,3-benzoxazole, DFT could elucidate how the electron-withdrawing bromine and chlorine atoms influence the electronic properties and reactivity of the benzoxazole core.

Table 1: Representative DFT-Calculated Properties for a Benzoxazole Derivative (Note: This is a representative table based on typical findings for benzoxazole derivatives, not specific to this compound)

| Parameter | Description | Typical Finding for Benzoxazole Scaffold | Reference |

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | The benzoxazole ring system is typically planar. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The HOMO is often distributed over the fused benzene (B151609) ring and the heteroatoms. | bohrium.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO is typically located over the benzoxazole ring system. | bohrium.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. | bohrium.com |

| MEP Analysis | Maps electron density to identify sites for electrophilic and nucleophilic attack. | Negative potential is usually found around the nitrogen and oxygen atoms, indicating sites for hydrogen bonding. bohrium.com | bohrium.com |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of a molecule, particularly when it interacts with a biological target like a protein.

In the context of drug design, MD simulations are often performed after a ligand has been docked into a protein's active site. The simulation assesses the stability of the predicted binding pose. For example, in a study on benzoxazole derivatives targeting the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH), MD simulations were used to optimize the geometry of the docked inhibitor-protein complex and evaluate its stability by calculating the Root Mean Square Deviation (RMSD) values over the simulation period. nih.govnih.gov A stable RMSD value over time suggests that the ligand remains securely bound in the active site.

Further analyses, such as Root Mean Square Fluctuation (RMSF), can identify which parts of the protein and ligand are flexible or rigid. For this compound, MD simulations could predict its dynamic behavior within a potential target's binding pocket, confirming the stability of key interactions and providing insights into its conformational flexibility. bohrium.com

Table 2: Application of Molecular Dynamics Simulations in Benzoxazole Research

| Simulation Aspect | Purpose | Key Metric/Analysis | Reference |

| Complex Stability | To assess if the ligand remains stably bound to the protein's active site. | Root Mean Square Deviation (RMSD) | bohrium.comnih.govnih.gov |

| Atomic Fluctuation | To determine the flexibility of different parts of the ligand and protein. | Root Mean Square Fluctuation (RMSF) | bohrium.com |

| Compactness | To measure how the protein's structure changes in the presence of the ligand. | Radius of Gyration (Rg) | bohrium.com |

| Conformational Sampling | To explore the different conformations the ligand can adopt within the binding site. | Analysis of dihedral angles over time. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the key molecular features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thus guiding rational drug design. tandfonline.comresearchgate.net

Several QSAR studies have been conducted on benzoxazole derivatives to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. researchgate.netijrar.org These models use various molecular descriptors, such as:

Topological descriptors: Indices that describe the connectivity of atoms in the molecule. researchgate.net

Electronic descriptors: Properties like dipole moment and partial charges on atoms.

Energy-based descriptors: Values derived from docking, such as binding energy and intermolecular energy. nih.gov

For example, a QSAR model for benzoxazole derivatives as inhibitors of Cryptosporidium parvum IMPDH used energy values from molecular docking to build a predictive model, achieving a good correlation coefficient (r² = 0.7948). nih.govnih.gov Another study on antimicrobial benzoxazoles found that topological parameters were highly relevant for their activity. researchgate.net For this compound, a QSAR study involving a series of related analogues could determine the quantitative impact of the bromo and chloro substituents on a specific biological activity.

Table 3: Examples of QSAR Models for Benzoxazole Derivatives

| Biological Target/Activity | Type of Model | Key Descriptors | Correlation (r² or Q²) | Reference |

| Inosine 5'-monophosphate dehydrogenase (IMPDH) Inhibition | 2D-QSAR (MLR) | Binding Energy, Intermolecular Energy, Electrostatic Energy | r² = 0.7948 | nih.govnih.gov |

| Antimicrobial Activity | 2D-QSAR | Kier's molecular connectivity indices, Topological indices | r = 0.927 | researchgate.net |

| Antidiabetic (FBPase Inhibition) | 3D-QSAR | Pharmacophore-based (H-bond acceptor/donor, aromatic) | R² = 0.9686, q² = 0.72 | chemijournal.comresearchgate.net |

| CETP Inhibition | 3D-QSAR (CoMFA) | Steric and electrostatic fields | Q² = 0.527, R² = 0.853 | tandfonline.comnih.gov |

Molecular Docking Studies for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. mdpi.com The primary goal of docking is to predict the binding mode and estimate the binding affinity (often as a docking score), which helps in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Benzoxazole derivatives have been the subject of numerous docking studies against a wide range of biological targets. researchgate.net For instance, derivatives have been docked into the active sites of:

DNA Gyrase: An enzyme essential for bacterial survival, making it a target for antibiotics. researchgate.netnih.gov

Topoisomerase II: A human enzyme involved in DNA replication, targeted by some anticancer drugs. mdpi.com

Inosine 5'-monophosphate dehydrogenase (IMPDH): A target for antiviral and antiprotozoal agents. nih.govnih.gov

Receptors for Advanced Glycation End-products (RAGE): Implicated in inflammatory diseases and diabetes. mdpi.com

Anticancer Receptor (PDB ID: 2A91): Used to evaluate the potential of 4-chloro-1,3-benzoxazole derivatives. biotech-asia.org

These studies analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For this compound, docking studies could be performed on various known targets of the benzoxazole class to generate hypotheses about its potential biological activities and guide experimental testing. A study on novel 4-chloro-1,3-benzoxazole derivatives, for example, used molecular docking to examine their binding affinities to an anticancer receptor (2A91) to help explain their biological activity. biotech-asia.org

Table 4: Summary of Molecular Docking Studies on Benzoxazole Derivatives

| Ligand Class | Protein Target (PDB ID, if specified) | Key Finding/Interaction | Reference |

| 2-substituted benzoxazoles | DNA Gyrase | Scaffold shows potential as an inhibitor. | researchgate.netnih.gov |

| Benzoxazole derivatives | C. parvum IMPDH | Docking energies correlated well with inhibitory activity (pIC50). | nih.govnih.gov |

| 2-arylbenzoxazole derivatives | Cholesteryl Ester Transfer Protein (CETP) | Cyano-substituted compounds form hydrogen bonds with the target. tandfonline.comnih.gov | tandfonline.comnih.gov |

| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides | Anticancer Receptor (2A91) | Examined binding affinities to elucidate anticancer activity. | biotech-asia.org |

| Benzoxazole-piperazine derivative | Suppressor of cytokine signaling 2 (SOCS-2) | The ligand formed a stable complex within the active site. | bohrium.com |

Innovative Research Applications of 7 Bromo 4 Chloro 1,3 Benzoxazole and Its Derivatives

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

The 7-Bromo-4-chloro-1,3-benzoxazole scaffold is a valuable intermediate in organic synthesis, primarily due to the presence of two distinct halogen atoms on the benzene (B151609) ring. These halogens, bromine and chlorine, serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The differential reactivity of aryl bromides and chlorides in common palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) allows for potential site-selective functionalization.

Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles. This reactivity difference can be exploited to selectively replace the bromine atom at the 7-position, while leaving the chlorine atom at the 4-position intact for a subsequent transformation. This stepwise functionalization is a powerful strategy for the divergent synthesis of a library of related compounds from a single, common intermediate.

For instance, a Suzuki-Miyaura coupling could be performed to introduce a new aryl or heteroaryl group at the 7-position. The resulting 7-aryl-4-chloro-1,3-benzoxazole could then undergo a second coupling reaction, such as a Buchwald-Hartwig amination, to replace the chloro group, yielding a di-substituted benzoxazole (B165842) derivative with precisely controlled substituents. The ability to perform these reactions makes this compound a strategic building block for creating novel compounds for medicinal chemistry and materials science.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Type | Reactive Site (Predicted) | Reagent Example | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C7-Br | Arylboronic acid | 7-Aryl-4-chloro-1,3-benzoxazoles |

| Heck Reaction | C7-Br | Alkene (e.g., Styrene) | 7-Alkenyl-4-chloro-1,3-benzoxazoles |

| Sonogashira Coupling | C7-Br | Terminal alkyne | 7-Alkynyl-4-chloro-1,3-benzoxazoles |

| Buchwald-Hartwig Amination | C4-Cl (after C7 functionalization) | Amine | 7-Aryl-4-amino-1,3-benzoxazoles |

Exploration in Materials Science for Optoelectronic and Fluorescent Applications

Benzoxazole derivatives are a well-established class of compounds known for their significant photophysical properties, including strong fluorescence and environmental sensitivity. These characteristics make them attractive candidates for applications in materials science, such as emitters in organic light-emitting diodes (OLEDs), components of organic solar cells, and fluorescent probes.

The electronic properties of the benzoxazole core can be finely tuned by introducing substituents onto the aromatic ring. The electron-withdrawing nature of the bromine and chlorine atoms in this compound is expected to influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for designing materials with specific optoelectronic characteristics.

Derivatives synthesized from this scaffold, particularly those incorporating electron-donating groups through cross-coupling reactions, can create "push-pull" fluorophores. In such systems, the electron-donating group and the electron-accepting benzoxazole core lead to intramolecular charge transfer (ICT) upon photoexcitation, often resulting in high fluorescence quantum yields and large Stokes shifts. While specific photophysical data for this compound is not extensively documented, the properties of related benzoxazoles suggest its potential utility in developing novel functional materials.

Mechanistic Studies of Biological Interactions and Target Recognition

The benzoxazole nucleus

Future Research Trajectories and Interdisciplinary Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of environmentally benign and economically viable chemical processes is a cornerstone of modern synthetic chemistry. Future research on 7-Bromo-4-chloro-1,3-benzoxazole will undoubtedly focus on the development of highly efficient and sustainable synthetic routes. While traditional methods for benzoxazole (B165842) synthesis often rely on harsh reaction conditions and hazardous reagents, emerging green chemistry approaches offer promising alternatives.

Recent advancements in the synthesis of benzoxazole derivatives have highlighted several sustainable strategies that could be adapted for the preparation of this compound. These include the use of water as a solvent, the application of recyclable catalysts, and the implementation of solvent-free reaction conditions. bohrium.comrsc.orgsioc-journal.cnmdpi.comrsc.org For instance, the synthesis of 2-substituted benzoxazoles has been successfully achieved in water, which significantly reduces the environmental impact of the process. rsc.org The use of catalysts like PEG-SO3H has also been shown to be effective for benzoxazole synthesis, offering a recyclable and more environmentally friendly option. arabjchem.org

Furthermore, the development of an in-water scalable process for the preparation of a structurally related bromo-chloro-substituted benzoxazole derivative for pharmaceutical applications underscores the feasibility of applying green chemistry principles to this class of compounds. thieme-connect.comresearchgate.net This particular process utilizes an aqueous micellar medium, which helps to minimize the use of toxic organic solvents and reagents. thieme-connect.com Such methodologies could be explored and optimized for the synthesis of this compound, aiming for high yields and purity while adhering to the principles of green chemistry.

A comparative overview of potential sustainable synthetic methods is presented in the table below.

| Synthesis Strategy | Potential Advantages for this compound | Key Research Focus |

| Aqueous Micellar Catalysis | Reduced use of organic solvents, enhanced reaction rates, potential for catalyst recycling. thieme-connect.comresearchgate.net | Optimization of surfactant and reaction conditions for the specific substrates required for this compound. |

| Recyclable Solid Acid Catalysis | Ease of catalyst separation and reuse, minimizing waste. arabjchem.org | Screening of different solid acid catalysts for optimal performance and stability in the synthesis of the target compound. |

| Solvent-Free Synthesis | Elimination of solvent waste, potential for simplified work-up procedures. bohrium.com | Investigation of reaction conditions, such as temperature and mixing, to ensure efficient conversion in the absence of a solvent. |

| Visible-Light Photocatalysis | Use of a renewable energy source, mild reaction conditions. rsc.org | Development of suitable photocatalysts and reaction setups for the specific bond formations required. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis and drug discovery. preprints.orgresearchgate.net For a molecule like this compound, these computational tools can be instrumental in both its design for specific applications and the optimization of its synthesis.

In the realm of synthesis, AI can be utilized to devise novel and more efficient synthetic routes. Retrosynthesis prediction algorithms can propose viable pathways for the construction of the this compound scaffold, potentially uncovering more efficient or sustainable methods. preprints.org Furthermore, machine learning models can be trained to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize by-product formation. frontiersin.org The application of computational modeling, such as Density Functional Theory (DFT) calculations, has already been used to understand the selectivity in the formation of the benzoxazole ring, providing insights that can guide the synthesis of specific derivatives.

The potential applications of AI and ML in the context of this compound are summarized in the following table.

| AI/ML Application Area | Specific Task for this compound | Expected Outcome |

| Compound Design | Prediction of biological activity or material properties of novel derivatives. | Identification of promising candidates for synthesis and experimental testing. nih.govbenthamdirect.com |

| Retrosynthesis Prediction | Generation of novel and efficient synthetic routes. | Discovery of more sustainable and cost-effective manufacturing processes. preprints.org |

| Reaction Optimization | Optimization of reaction parameters for improved yield and purity. | Increased efficiency and reduced waste in the synthesis process. frontiersin.org |

| Mechanism Elucidation | Computational modeling of reaction pathways and transition states. | Deeper understanding of the reaction mechanism to guide further development. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric properties conferred by the bromo and chloro substituents on the this compound scaffold make it a fertile ground for the exploration of novel reactivity patterns and unprecedented chemical transformations. The presence of two distinct halogen atoms at specific positions on the benzene (B151609) ring, coupled with the reactivity of the benzoxazole core, offers multiple sites for functionalization and derivatization.

Future research could focus on leveraging the differential reactivity of the C-Br and C-Cl bonds to achieve selective cross-coupling reactions. This would enable the introduction of a wide range of substituents at either the 7- or 4-position, leading to a diverse library of new compounds with potentially interesting properties. Furthermore, the benzoxazole ring itself can participate in various transformations. For example, recent studies have shown that benzoxazoles can undergo dearomative [3+2] cycloaddition reactions, which lead to the formation of complex polycyclic structures. nih.gov Investigating the participation of this compound in such reactions could open up new avenues for the synthesis of novel heterocyclic systems.

Another area of interest is the exploration of unexpected rearrangements and transformations. For instance, a remarkable base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles has been reported, highlighting the potential for surprising reactivity in related systems. rsc.org The investigation of similar transformations with derivatives of this compound could lead to the discovery of new and efficient synthetic methodologies.

The table below outlines potential areas for exploring the novel reactivity of this compound.

| Reactivity Exploration Area | Potential Transformation | Significance |

| Selective Cross-Coupling | Sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C-Br and C-Cl positions. | Access to a wide diversity of functionalized derivatives with tailored properties. |

| Dearomatization Reactions | Participation in cycloaddition reactions to form fused polycyclic systems. | Synthesis of novel and complex molecular architectures. nih.gov |

| Ring Transformation Reactions | Investigation of rearrangements or ring-opening/ring-closing cascades. | Discovery of new synthetic methods and access to different heterocyclic scaffolds. rsc.org |

| C-H Functionalization | Direct functionalization of the C-H bonds on the benzoxazole ring. | More atom-economical and efficient synthesis of derivatives. |

Expansion of Research Applications in Emerging Fields of Chemical Science

The unique structural and electronic features of this compound suggest its potential for application in several emerging fields of chemical science. While the biological activities of many benzoxazole derivatives are well-documented, the specific properties of this di-halogenated compound could be harnessed for novel applications in materials science, chemical biology, and supramolecular chemistry.

In materials science , benzoxazole derivatives are known for their thermal stability and fluorescence properties. researchgate.net The presence of heavy atoms like bromine in this compound could lead to interesting photophysical properties, such as phosphorescence, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a component in advanced sensor materials. The ability of benzoxazole-containing molecules to form liquid crystals also opens up possibilities for applications in display technologies. frontiersin.org

In the field of chemical biology , the benzoxazole scaffold is a common motif in bioactive compounds. researchgate.netnih.gov The specific substitution pattern of this compound could be exploited to design probes for studying biological processes or as a starting point for the development of new therapeutic agents. The halogen atoms can serve as handles for further functionalization or as sites for specific interactions with biological macromolecules.

Supramolecular chemistry offers another exciting avenue for research. The ability of the benzoxazole nitrogen atom to participate in hydrogen bonding and coordination with metal ions suggests that this compound could be used as a building block for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) or self-assembling materials. rsc.orgcore.ac.uk The halogen atoms could also participate in halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials.

The following table summarizes the potential applications in these emerging fields.

| Emerging Field | Potential Application of this compound | Key Research Direction |

| Materials Science | Development of novel organic electronic materials (e.g., OLEDs, sensors). | Investigation of photophysical properties and incorporation into device architectures. researchgate.net |

| Design of new liquid crystalline materials. | Synthesis of derivatives with mesogenic properties and characterization of their phase behavior. frontiersin.org | |

| Chemical Biology | Design of chemical probes for biological targets. | Synthesis of fluorescently labeled or biotinylated derivatives for use in cellular imaging or pull-down assays. |

| Scaffold for the development of new bioactive molecules. | Exploration of its potential as an inhibitor of specific enzymes or protein-protein interactions. nih.gov | |

| Supramolecular Chemistry | Building block for supramolecular assemblies. | Investigation of its coordination chemistry with various metal ions and its self-assembly behavior. rsc.orgcore.ac.uk |

| Component for crystal engineering via halogen bonding. | Co-crystallization with other molecules to form well-defined solid-state structures with desired properties. |

Q & A

Basic: What synthetic routes are commonly employed for 7-Bromo-4-chloro-1,3-benzoxazole?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of halogenated precursors. For example, halogen-substituted benzoxazoles can be prepared by reacting substituted anilines with bromine/chlorine-containing reagents under reflux conditions. A representative protocol involves:

- Step 1: Reacting 3-chloro-4-fluoroaniline with chloroacetyl chloride in ethanol to form an intermediate (e.g., 7-chloro-6-fluoro-2-chloroacetamidobenzothiazole) .

- Step 2: Subsequent bromination using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| Solvent | Ethanol, DMF |

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Yield | 65–75% |

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Key peaks include C=N (1630–1650 cm⁻¹) and C-O (1250–1270 cm⁻¹) stretches .

- X-ray Crystallography: Monoclinic crystal systems (e.g., P21/n) with unit cell parameters a = 9.44 Å, b = 3.74 Å, c = 19.74 Å, and β = 101.67° .

Advanced: How do structural modifications (e.g., substituent position) affect the biological activity of benzoxazole derivatives?

Methodological Answer:

- Substituent Effects:

- 6-Bromo vs. 4-Chloro: Bromine at the 6-position enhances hydrophobic interactions with bacterial enzymes, while chlorine at the 4-position improves metabolic stability .

- Methyl vs. Chloromethyl Groups: Methyl groups reduce steric hindrance, increasing binding affinity, whereas chloromethyl groups enhance electrophilicity (and potential toxicity) .

Example SAR Table:

| Derivative | Substituents | Antibacterial IC₅₀ (µM) |

|---|---|---|

| A | 6-Br, 4-Cl | 12.3 |

| B | 6-Cl, 4-Br | 18.7 |

| C | 2-CH₃, 6-Cl | 9.5 |

| Data adapted from . |

Advanced: How can contradictory data in synthesis yields or biological activities be resolved?

Methodological Answer:

Contradictions often arise from variations in reaction conditions or assay protocols. To address this:

Cross-Validate Protocols: Compare solvent purity (e.g., absolute ethanol vs. technical grade) and catalyst loading .

Control for Byproducts: Use HPLC or GC-MS to quantify impurities affecting biological assays .

Statistical Analysis: Apply ANOVA to assess significance of yield differences across studies .

Case Study:

- Yield Discrepancy (65% vs. 75%): Higher yields in may result from extended reflux times (9 hours vs. 4 hours in ).

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and calculate activation energies.

- Key Parameters:

- Basis Set: B3LYP/6-31G(d)

- Solvent Model: PCM (Polarizable Continuum Model) for ethanol .

- Frontier Molecular Orbitals (FMOs): The LUMO energy (-1.8 eV) indicates high electrophilicity at the 2-position, favoring SNAr reactions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and fume hood use .

- Storage: Store in airtight containers at –20°C to prevent hydrolysis .

- Waste Disposal: Neutralize with 10% NaOH before disposal to reduce halogen toxicity .

Advanced: How can reaction byproducts (e.g., dehalogenated species) be minimized during synthesis?

Methodological Answer:

- Optimize Stoichiometry: Use a 1.2:1 molar ratio of brominating agent to precursor to avoid excess reagent .

- Low-Temperature Bromination: Conduct reactions at 0–5°C to suppress radical side reactions .

- Additive Use: Catalytic Cu(I) salts (e.g., CuBr) enhance regioselectivity .

Basic: What are the environmental implications of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.